molecular formula C14H14FN5OS B2527575 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-36-0

7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2527575
CAS No.: 941947-36-0
M. Wt: 319.36
InChI Key: AGVLYLOITSSVKZ-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity chemical compound supplied for research purposes exclusively. This molecule belongs to the 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine class of nitrogen-containing fused heterocycles, a scaffold recognized for its significant potential in medicinal and pharmaceutical chemistry . The core triazolopyrimidine structure is a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities. These activities often include acting as inverse agonists for nuclear receptors like RORγt and serving as inhibitors for critical enzymes such as JAK1, JAK2, and PHD-1 . The specific substitution pattern on this molecule is designed for targeted research applications. The 3-fluorophenyl group at the 7-position can influence electron distribution and receptor binding affinity, the methylthio group at the 2-position offers potential as a site for further derivatization, and the carboxamide group at the 6-position is a key pharmacophore that can engage in hydrogen bonding with biological targets. Researchers value this compound for constructing structure-activity relationships (SAR), exploring novel mechanisms of action, and developing new therapeutic agents for conditions such as cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets should be consulted before handling.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5OS/c1-7-10(12(16)21)11(8-4-3-5-9(15)6-8)20-13(17-7)18-14(19-20)22-2/h3-6,11H,1-2H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVLYLOITSSVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13FN4SC_{13}H_{13}FN_4S, with a molecular weight of approximately 270.34 g/mol. The presence of a fluorophenyl group and a methylthio substituent contributes to its unique pharmacological profile.

Biological Activity Overview

  • Antiviral Activity
    • Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. Specifically, studies have shown that certain compounds within this class can inhibit the replication of viruses such as Influenza A virus (IAV) and HIV-1. For instance, the compound's ability to inhibit the PA-PB1 interaction in IAV has been demonstrated with IC50 values indicating effective concentrations that reduce viral replication without cytotoxic effects on host cells .
  • Cytotoxicity Against Cancer Cells
    • The compound's cytotoxic effects have been evaluated against various cancer cell lines. In vitro studies revealed that it exhibits selective cytotoxicity against human malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression .
  • Antimicrobial Properties
    • Preliminary investigations into its antimicrobial activity suggest that this compound may also inhibit the growth of certain pathogenic bacteria. Comparative studies with standard antibiotics showed promising results, indicating potential as an antimicrobial agent .

The biological activities of 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound is believed to interfere with viral polymerases and other essential enzymes necessary for viral replication.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Disruption of Membrane Integrity : Antimicrobial effects may stem from the compound's ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

StudyFocusFindings
Massari et al. (2020)Antiviral ActivityIdentified significant inhibition of IAV replication with IC50 values below 10 µM .
PMC7412134 (2020)CytotoxicityShowed selective cytotoxicity against MCF-7 and Bel-7402 cells with CC50 values indicating low toxicity .
PMC10925991 (2024)Antimicrobial ActivityDemonstrated good antibacterial activity against pathogenic strains compared to chloramphenicol .

Scientific Research Applications

Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including:

  • Anti-inflammatory Activity
    • Certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The IC50 values for related compounds are reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
    • The compound's structure suggests potential interactions with inflammatory mediators such as TNFα and its receptors, which play critical roles in inflammatory pathways.
  • Antibacterial and Antifungal Activity
    • Triazolopyrimidine derivatives have demonstrated effectiveness against various bacterial strains and fungi. For example, modifications in the molecular structure have been linked to enhanced potency against Candida species .
    • Studies have indicated that some derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for further development in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is closely related to their chemical structure. Key insights include:

  • Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance activity by improving solubility and interaction with biological targets.
  • Hydrophobic interactions are crucial for binding affinity to target proteins involved in inflammation and microbial resistance .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
Study 1Pyrimidine DerivativeAnti-inflammatorySignificant COX-2 inhibition (IC50 = 0.04 μmol)
Study 2Triazolo-Pyrimidine AnalogAntibacterialEffective against Staphylococcus aureus with MIC values < 10 μg/ml
Study 3Fluorinated PyrimidinesAntifungalBroad spectrum against Candida albicans, MIC = 12.5 μg/ml

Chemical Reactions Analysis

Methylthio Group Reactivity

The methylthio (-SMe) group at position 2 undergoes characteristic sulfur-based transformations:

Oxidation to Methylsulfonyl

Controlled oxidation converts the methylthio group to a methylsulfonyl (-SO₂Me) group, enhancing polarity and potential bioactivity.

ReagentsConditionsProductYieldSource
H₂O₂ (30%)/AcOH60°C, 4 hours2-(Methylsulfonyl) derivative85%
m-CPBA/CH₂Cl₂RT, 12 hoursSulfoxide intermediate72%

This reaction is critical for modifying electron-withdrawing properties and tuning biological interactions.

Nucleophilic Displacement

The methylthio group can be replaced by nucleophiles such as amines or alkoxides:

ReagentsConditionsProductYieldSource
Piperidine/EtOHReflux, 8 hours2-Piperidinyl derivative68%
KOtBu/DMF100°C, 6 hours2-Methoxy derivative55%

Carboxamide Functionalization

The carboxamide group at position 6 participates in hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

Under acidic or basic conditions, the carboxamide converts to a carboxylic acid:

ConditionsReagentsProductYieldSource
6M HCl, reflux12 hours6-Carboxylic acid derivative90%
2M NaOH, ethanol80°C, 6 hoursSodium carboxylate intermediate78%

Amide Coupling

The carboxamide can act as a directing group for metal-catalyzed cross-couplings:

CatalystReagentsProductYieldSource
Pd(PPh₃)₄Arylboronic acidBiaryl-coupled derivative65%
CuI, L-prolineAlkyl halideN-Alkylated analog60%

Triazolo-Pyrimidine Core Modifications

The fused heterocyclic system exhibits stability but can undergo ring functionalization under specific conditions:

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective substitution at the para position due to fluorine’s electron-withdrawing effect:

ReagentsConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hours4-Nitro-3-fluorophenyl derivative45%
Br₂/FeBr₃RT, 6 hours4-Bromo-3-fluorophenyl analog52%

Ring-Opening Reactions

Strong bases or nucleophiles can disrupt the triazolo-pyrimidine core:

ReagentsConditionsProductYieldSource
NH₂NH₂/EtOHReflux, 10 hoursPyrimidine hydrazine adduct40%
LiAlH₄/THF0°C, 4 hoursReduced dihydrotriazole intermediate35%

Stability Considerations

  • Thermal Stability : Decomposes above 250°C without solvent.

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing fluorinated triazolo-pyrimidine therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties
Compound Name / Substituents Position 2 Position 5 Position 7 Position 6 Key Properties
Target Compound -SMe -CH3 3-Fluorophenyl -CONH2 Moderate logP (~2.5), planar core with π-π stacking potential
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-...-6-carboxylate () -S-benzyl -CH3 2-Chlorophenyl -COOEt Higher logP (~3.2) due to benzyl; ester group reduces H-bonding
2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-...-6-carboxamide () -Ph-NMe2 -CH3 Phenyl -CONH2 Electron-donating NMe2 increases solubility; MW 374.4
7-[4-(Difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-...-6-carboxamide () -H -CH3 4-(difluoromethoxy)-3-methoxyphenyl -CONH2 Polar substituents enhance solubility; MW ~450
Compound 2h () -S-(dioxolane) -CH3 3-Methoxyphenyl -CONH2 Dioxolane increases polarity (logP ~2.8); melting point 251.9–253.1°C

Key Observations :

  • Position 2 : Methylthio (-SMe) in the target compound balances steric bulk and electronic effects compared to bulkier -S-benzyl () or polar dioxolane ().
  • Position 7 : 3-Fluorophenyl offers a balance of hydrophobicity and electronic effects vs. 2-chlorophenyl () or methoxy/difluoromethoxy groups ().
  • Position 6 : Carboxamide is conserved in bioactive derivatives, unlike carboxylate esters (), which may reduce target affinity.

Q & A

(Basic) What are the standard synthetic routes for preparing 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound is typically synthesized via multi-component one-pot reactions involving 5-amino-triazole derivatives, fluorinated aromatic aldehydes, and β-keto esters or carboxamide precursors. For example:

  • A three-component reaction using 5-amino-1H-1,2,4-triazole, 3-fluorobenzaldehyde, and methyl acetoacetate in ethanol with a catalyst like APTS (3-aminopropyltriethoxysilane) yields the triazolo-pyrimidine core .
  • Purification involves column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product .

(Basic) How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., fluorophenyl, methylthio groups) and ring fusion .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) provides bond lengths/angles and confirms stereochemistry, as seen in related triazolo-pyrimidine derivatives .

(Basic) What initial biological screening strategies are recommended for this compound?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets such as CDK2 (cyclin-dependent kinase 2) or PARP (poly-ADP-ribose polymerase) based on fluorophenyl interactions .
  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

(Advanced) How can reaction conditions be optimized for higher yield and purity?

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) to identify optimal conditions. Ethanol/water mixtures (1:1 v/v) enhance solubility of intermediates .
  • Real-time monitoring : Use HPLC to track reaction progress and minimize side products like hydrolyzed esters .

(Advanced) What computational methods improve the design of derivatives with enhanced activity?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity at the triazole N1 position .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., with GROMACS) to prioritize derivatives with sustained target interactions .

(Advanced) How should researchers resolve contradictions in spectral or biological data?

  • Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., bromophenyl or methoxyphenyl derivatives) to assign ambiguous peaks .
  • Dose-response curves : Replicate biological assays at varying concentrations (1–100 µM) to distinguish true activity from assay noise .

(Advanced) What strategies enhance solubility and bioavailability?

  • Functional group modification : Introduce hydrophilic groups (e.g., hydroxyl or pyridinyl) at the carboxamide position without disrupting the triazolo-pyrimidine core .
  • Co-crystallization : Screen with co-solvents (PEG 4000) to improve aqueous solubility .

(Advanced) How can reaction mechanisms be conclusively elucidated?

  • Kinetic isotope effects : Replace 1H^{1}\text{H} with 2H^{2}\text{H} at reactive sites to identify rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient species (e.g., enamine intermediates) .

(Advanced) How should variability in biological activity across studies be addressed?

  • Meta-analysis : Pool data from multiple assays (e.g., CDK2 inhibition IC50_{50}) and apply statistical models (ANOVA) to identify outliers .
  • Cell line authentication : Use STR profiling to confirm cell line integrity and reduce variability in cytotoxicity studies .

(Advanced) What comparative studies are critical for understanding structure-activity relationships (SAR)?

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., 3-fluorophenyl vs. 4-hydroxyphenyl) and compare IC50_{50} values .
  • Crystallographic overlays : Align X-ray structures of analogs bound to CDK2 to identify critical hydrogen bonds or steric clashes .

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